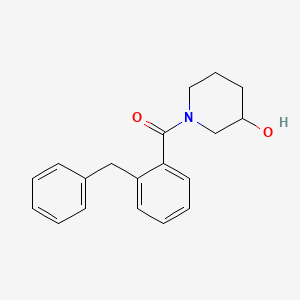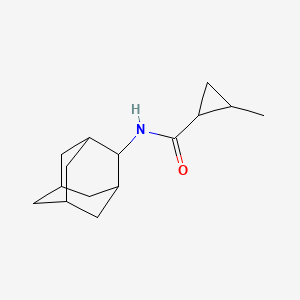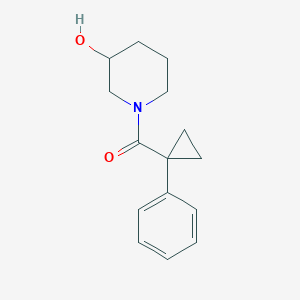
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPE is a ketone derivative of the opioid receptor antagonist naltrexone, which is commonly used in the treatment of opioid addiction.
作用機序
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone acts as an antagonist at the mu-opioid receptor, which is involved in the reward pathway of the brain. By blocking the mu-opioid receptor, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone reduces the pleasurable effects of alcohol and other addictive substances, thereby reducing their consumption. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone also inhibits the activity of certain enzymes involved in inflammation and cancer, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can reduce the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which are involved in the reward pathway. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone also reduces the levels of certain inflammatory cytokines and enzymes, leading to its anti-inflammatory effects. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of using 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone in lab experiments is its high potency and specificity for the mu-opioid receptor, which allows for precise targeting of this receptor. However, one limitation is that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has a short half-life and requires frequent administration, which can be challenging in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of interest is the development of more potent and longer-acting derivatives of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone for the treatment of alcohol addiction and other addictive disorders. Another area of research is the investigation of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone's anti-inflammatory and anti-cancer properties for the development of new therapies for inflammatory and cancerous diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone and its potential side effects.
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and specificity for the mu-opioid receptor make it a potential candidate for the treatment of alcohol addiction and other addictive disorders. Its anti-inflammatory and anti-cancer properties also make it a potential candidate for the treatment of various inflammatory and cancerous diseases. Future research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone involves the reaction of 3-hydroxypiperidine with 2-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction yields 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone as a white solid, which can be further purified by recrystallization.
科学的研究の応用
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is in the treatment of alcohol addiction. Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can reduce alcohol consumption and relapse in rats and mice. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various inflammatory and cancerous diseases.
特性
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-7-3-2-5-11(13)9-14(17)15-8-4-6-12(16)10-15/h2-3,5,7,12,16H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOFIGOPARZEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)








![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)